Benzamide, 5-bromo-N,3-dimethyl-2-hydroxy-
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Overview
Description
Benzamide, 5-bromo-N,3-dimethyl-2-hydroxy- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and two methyl groups at the N and 3rd positions of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, 5-bromo-N,3-dimethyl-2-hydroxy-, can be achieved through the direct condensation of benzoic acids and amines. This reaction is often carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods: In industrial settings, the production of benzamides typically involves the reaction between carboxylic acids and amines at high temperatures. The use of advanced catalysts and green technologies, such as ultrasonic irradiation, is becoming more common to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 5-bromo-N,3-dimethyl-2-hydroxy- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce new functional groups such as halogens or nitro groups.
Scientific Research Applications
Benzamide, 5-bromo-N,3-dimethyl-2-hydroxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Benzamide, 5-bromo-N,3-dimethyl-2-hydroxy- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzamide, 2-bromo-: This compound has a bromine atom at the 2nd position instead of the 5th position.
Benzamide, N,N-dimethyl-: This compound has two methyl groups at the nitrogen atom but lacks the bromine and hydroxyl groups.
Benzamide: The simplest form of benzamide without any additional substituents
Uniqueness: Benzamide, 5-bromo-N,3-dimethyl-2-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
40912-87-6 |
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Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N,3-dimethylbenzamide |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(8(5)12)9(13)11-2/h3-4,12H,1-2H3,(H,11,13) |
InChI Key |
FGCDXTDNXMUIEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)NC)Br |
Origin of Product |
United States |
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